1-Bromo-4-(2,2-diethoxyethyl)benzene
Description
Strategic Importance as a Versatile Synthetic Intermediate
The strategic value of 1-Bromo-4-(2,2-diethoxyethyl)benzene lies in its dual reactivity. The presence of a bromine atom on the benzene (B151609) ring makes it an excellent substrate for numerous cross-coupling reactions, a cornerstone of modern carbon-carbon and carbon-heteroatom bond formation. nih.gov Simultaneously, the diethoxyethyl group serves as a stable acetal (B89532), effectively masking a reactive aldehyde functionality. wikipedia.org This protecting group strategy is crucial in multi-step syntheses, allowing for selective reactions at the aryl bromide site without interference from the aldehyde. libretexts.org The aldehyde can be readily deprotected under mild acidic conditions when needed, unveiling a new reactive center for subsequent transformations. This "masked" functionality allows for a programmed, sequential introduction of different molecular complexities, making it a highly valuable tool for synthetic chemists.
Structural Context within Halogenated Arenes and Acetal Functionalities
1-Bromo-4-(2,2-diethoxyethyl)benzene belongs to the class of halogenated arenes, a group of compounds widely employed in organic synthesis due to the unique reactivity of the carbon-halogen bond. The carbon-bromine bond in aryl bromides is less reactive than in aryl iodides but more reactive than in aryl chlorides, offering a good balance of stability and reactivity for many catalytic processes. This reactivity allows for participation in a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Heck reactions, which are fundamental for the construction of biaryls, alkynylarenes, and stilbenes, respectively. wikipedia.orgorganic-chemistry.orgresearchgate.net
The acetal functionality, specifically a diethyl acetal in this case, is a widely used protecting group for aldehydes. wikipedia.org Acetals are generally stable to basic and nucleophilic conditions, as well as to many oxidizing and reducing agents. This stability is critical when performing reactions such as Grignard reagent formation or organolithium chemistry on the aryl bromide portion of the molecule. The diethoxyethyl group can be viewed as a synthetic equivalent of an acetaldehyde (B116499) moiety, which can be introduced into a molecule at a later stage of the synthesis.
Overview of Research Trajectories for Aryl Bromides and Diethoxyethyl Groups
Current research involving aryl bromides is heavily focused on the development of new and more efficient catalytic systems for cross-coupling reactions. This includes the design of novel ligands for palladium and other transition metals to enhance catalytic activity, selectivity, and functional group tolerance. researchgate.net Furthermore, there is a growing interest in photoredox catalysis and other non-traditional methods for the activation of aryl halides. researchgate.net
The diethoxyethyl group, as a protected aldehyde, is a classic functional group in organic synthesis. Research in this area continues to explore new and milder methods for the formation and cleavage of acetals, particularly in the context of complex molecule synthesis where functional group compatibility is a major challenge. organic-chemistry.org The strategic use of acetal-protected aldehydes remains a key tactic in the total synthesis of natural products and the preparation of active pharmaceutical ingredients. nih.gov The combination of these two functionalities in 1-Bromo-4-(2,2-diethoxyethyl)benzene provides a powerful platform for the synthesis of a diverse range of complex organic molecules.
Interactive Data Table: Physicochemical Properties of 1-Bromo-4-(2,2-diethoxyethyl)benzene
| Property | Value | Reference |
| IUPAC Name | 1-Bromo-4-(2,2-diethoxyethyl)benzene | |
| CAS Number | 1068466-15-8 | |
| Molecular Formula | C₁₂H₁₇BrO₂ | |
| Molecular Weight | 273.17 g/mol | |
| Physical Form | Liquid | |
| Purity | 95% |
Interactive Data Table: Spectroscopic Data of a Representative Aryl Bromide (1-Bromo-4-ethylbenzene)
| Spectroscopic Data | Description | Reference |
| ¹H NMR | The proton NMR spectrum would show characteristic signals for the aromatic protons, with splitting patterns indicative of a 1,4-disubstituted benzene ring. Signals for the ethyl group would also be present. | nist.govspectrabase.com |
| ¹³C NMR | The carbon NMR spectrum would display distinct peaks for the aromatic carbons, including the carbon attached to the bromine atom, as well as peaks for the ethyl group carbons. | chegg.com |
| IR Spectroscopy | The infrared spectrum would exhibit absorption bands corresponding to C-H stretching of the aromatic ring and the alkyl chain, as well as C=C stretching of the benzene ring and the C-Br stretching frequency. | chegg.com |
| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for bromine-containing compounds. | nist.gov |
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-4-(2,2-diethoxyethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrO2/c1-3-14-12(15-4-2)9-10-5-7-11(13)8-6-10/h5-8,12H,3-4,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKXQPDVGCHACLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CC1=CC=C(C=C1)Br)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1 Bromo 4 2,2 Diethoxyethyl Benzene
Precursor-Based Synthesis Approaches
Precursor-based syntheses are fundamental to the production of 1-Bromo-4-(2,2-diethoxyethyl)benzene. These methods typically involve the strategic combination of readily available starting materials to construct the target molecule.
Reaction of Halogenated Phenols with Haloacetaldehyde Acetals
A primary and well-established route to 1-Bromo-4-(2,2-diethoxyethyl)benzene is the reaction of a halogenated phenol (B47542), specifically 4-bromophenol (B116583), with a haloacetaldehyde acetal (B89532), such as bromoacetaldehyde (B98955) diethyl acetal. This reaction is a classic example of the Williamson ether synthesis, where the phenoxide ion, generated by deprotonating the phenol, acts as a nucleophile and displaces the halide from the haloacetaldehyde acetal.
A closely related synthesis is that of 1-bromo-4'-(2,2-dimethoxyethyl) benzene (B151609), which is prepared by reacting p-bromophenol with 2-bromoacetaldehyde dimethyl acetal. masterorganicchemistry.com This analogous reaction underscores the versatility of this synthetic route for producing various dialkoxyethylbenzene derivatives.
The efficiency of the Williamson ether synthesis is highly dependent on the reaction conditions. Key parameters that are often optimized include temperature, reaction time, and the nature of the reactants. For the synthesis of aryl ethers, the reaction is typically conducted at temperatures ranging from 50 to 100 °C and can take between 1 to 8 hours to reach completion. The choice of the alkylating agent is also crucial; primary alkyl halides are preferred as they are less prone to side reactions such as elimination.
To enhance reaction rates and yields, various techniques have been employed. Microwave-assisted synthesis, for instance, has been shown to significantly reduce reaction times. In some cases, reactions that would typically require several hours of reflux can be completed in a matter of minutes under microwave irradiation.
The selection of the base and solvent system is critical in maximizing the yield of the desired ether and minimizing side reactions. The base is responsible for deprotonating the phenol to form the more nucleophilic phenoxide ion. For the synthesis of aryl ethers, common bases include sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), and potassium carbonate (K₂CO₃). The strength of the base can influence the reaction rate and selectivity.
The solvent plays a multiple role in the Williamson ether synthesis. It must dissolve the reactants and facilitate the interaction between the nucleophile and the electrophile. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are often preferred. These solvents are effective at solvating the cation of the phenoxide salt, which in turn enhances the nucleophilicity of the phenoxide anion. The use of protic solvents, on the other hand, can decrease the reaction rate by solvating the nucleophile and reducing its reactivity.
The following table summarizes the general influence of different base and solvent combinations on the yield of Williamson ether synthesis for aryl ethers:
| Base | Solvent | General Yield | Rationale |
| Sodium Hydride (NaH) | DMF | High | Strong base fully deprotonates the phenol, and the polar aprotic solvent enhances nucleophilicity. |
| Potassium Carbonate (K₂CO₃) | Acetone/DMF | Moderate to High | A weaker base that is often effective and easier to handle. Requires a polar aprotic solvent for good solubility and reactivity. |
| Sodium Hydroxide (NaOH) | Water/Phase Transfer Catalyst | Moderate | A strong, inexpensive base. A phase transfer catalyst is often necessary to bring the hydroxide and phenoxide into the organic phase. |
| Potassium tert-Butoxide (t-BuOK) | THF/DMSO | High | A very strong, sterically hindered base that can favor O-alkylation over potential C-alkylation side reactions. |
Alternative Routes via Benzyl Halides and Acetal Formation
An alternative synthetic strategy for 1-Bromo-4-(2,2-diethoxyethyl)benzene involves the use of 4-bromobenzyl halides as precursors. In one potential pathway, 4-bromobenzyl bromide can be reacted with a suitable nucleophile to introduce the two-carbon side chain, which is then converted to the diethyl acetal. For instance, a Wittig-Horner reaction between (4-bromobenzyl) diethyl phosphonate (B1237965) and a suitable aldehyde, followed by catalytic hydrogenation, can be employed to construct the ethylbenzene (B125841) backbone.
Another approach could involve the reaction of a 4-bromobenzyl Grignard reagent with a suitable electrophile to introduce the desired functional group, which is subsequently transformed into the diethyl acetal. The formation of the acetal itself is typically achieved by treating the corresponding aldehyde with triethyl orthoformate in the presence of an acid catalyst.
Catalytic Synthesis Innovations
Recent advancements in organic synthesis have focused on the development of catalytic methods to improve the efficiency and sustainability of chemical transformations.
Catalyst Screening and Loading Effects in Precursor Synthesis
In the context of the Williamson ether synthesis for preparing aryl ethers, the use of catalysts can significantly enhance reaction rates and allow for the use of less reactive alkylating agents. While the traditional Williamson synthesis does not inherently require a catalyst beyond the base, catalytic approaches have been developed. For instance, phase-transfer catalysts, such as quaternary ammonium (B1175870) salts, can be employed to facilitate the reaction between the water-soluble phenoxide and the organic-soluble alkyl halide.
Furthermore, research into the catalytic Williamson ether synthesis (CWES) has shown that at high temperatures (above 300 °C), weak alkylating agents like alcohols can be used in the presence of catalytic amounts of alkali metal benzoates and phenolates. This process avoids the use of strong alkylating agents and the production of large amounts of salt waste. The catalyst loading in such systems is a critical parameter to optimize, as a lower catalyst concentration is economically and environmentally more favorable, while a sufficient amount is needed to achieve a reasonable reaction rate.
For the synthesis of the acetal moiety, various acid catalysts are employed. These can range from simple mineral acids to solid acid catalysts, which offer advantages in terms of separation and reusability. The screening of different catalysts and the optimization of their loading are crucial for achieving high yields and preventing the formation of byproducts.
Chemo- and Regioselective Acetalization Protocols
The predominant and highly regioselective method for synthesizing 1-bromo-4-(2,2-diethoxyethyl)benzene involves the Williamson ether synthesis framework. This approach utilizes the reaction of a phenoxide with a haloacetaldehyde acetal rather than the direct acetalization of 4-bromophenylacetaldehyde.
A common protocol involves the reaction of 4-bromophenol with 2-bromoacetaldehyde diethyl acetal. rsc.org In this procedure, a base such as potassium hydroxide (KOH) or potassium carbonate (K2CO3) is used to deprotonate the phenolic hydroxyl group of 4-bromophenol, forming the more nucleophilic potassium 4-bromophenoxide in situ. This phenoxide then undergoes a nucleophilic substitution reaction with 2-bromoacetaldehyde diethyl acetal. The reaction is typically conducted in a polar aprotic solvent like N,N-dimethylformamide (DMF) under reflux for several hours to ensure completion. rsc.org This method is highly regioselective, as the reaction occurs exclusively at the phenolic oxygen, leaving the bromo-substituent on the aromatic ring untouched. An analogous reaction using 2-bromoacetaldehyde dimethyl acetal has also been reported to produce the corresponding dimethoxy acetal. google.com
While direct acetalization of an aldehyde is a standard protecting group strategy, achieving chemoselectivity can be challenging in complex molecules. General methods for the selective acetalization of aldehydes in the presence of less reactive carbonyl groups, such as ketones, often employ specific catalytic systems. For instance, trialkoxystibines promoted by halides like allyl bromide can efficiently convert aldehydes to their corresponding acetals while leaving ketones unaffected. This highlights the types of selective chemical transformations that are crucial in multi-step syntheses, although the Williamson ether synthesis approach remains the more direct route for the title compound.
Table 1: Synthesis of 1-Bromo-4-(2,2-diethoxyethoxy)benzene via Nucleophilic Substitution rsc.org
| Parameter | Value |
| Reactant 1 | 4-bromophenol |
| Reactant 2 | 2-bromoacetaldehyde diethyl acetal |
| Base | Potassium Hydroxide (KOH) |
| Solvent | N,N-dimethylformamide (DMF) |
| Condition | Reflux |
| Reaction Time | ~6 hours |
| Yield | 66% |
Purification and Isolation Techniques in Research Synthesis
The isolation and purification of 1-bromo-4-(2,2-diethoxyethyl)benzene from the reaction mixture are critical for obtaining a product of high purity, suitable for subsequent synthetic steps. The primary methods employed are column chromatography and distillation.
Flash silica (B1680970) gel column chromatography is a highly effective technique for purifying 1-bromo-4-(2,2-diethoxyethyl)benzene on a laboratory scale. rsc.org This method separates the target compound from unreacted starting materials, by-products, and residual solvent based on differences in polarity.
The crude product, after an initial work-up involving extraction and washing, is loaded onto a column packed with silica gel. rsc.org A non-polar solvent system is typically used for elution. A common mobile phase consists of a gradient of petroleum ether and ethyl acetate (B1210297). rsc.org The less polar product elutes from the column, while more polar impurities are retained longer on the stationary silica gel phase. The progress of the separation is monitored by thin-layer chromatography (TLC) to identify and collect the fractions containing the pure product. rsc.org For some related compounds, a rapid filtration through a small amount of silica gel may be sufficient for purification. iastate.edu
Table 2: Chromatographic Purification Parameters rsc.org
| Parameter | Description |
| Technique | Flash Column Chromatography |
| Stationary Phase | Silica Gel |
| Mobile Phase | Petroleum Ether / Ethyl Acetate |
| Monitoring | Thin-Layer Chromatography (TLC) |
For larger quantities or when chromatographic separation is less practical, distillation under reduced pressure (vacuum distillation) is a preferred method for purifying 1-bromo-4-(2,2-diethoxyethyl)benzene, which is typically a liquid or oil at room temperature. rsc.orggoogle.com This technique is suitable for separating liquids with different boiling points and is particularly useful for high-boiling compounds that might decompose at atmospheric pressure.
The process involves heating the crude product in a distillation apparatus under vacuum. The solvent is first removed by distillation, and then the pressure is lowered to reduce the boiling point of the target compound, allowing it to vaporize and be collected as a purified distillate. google.com For example, the related reagent bromoacetaldehyde diethyl acetal is purified by fractionation under reduced pressure, collecting the distillate at 65-68°C. google.com Recrystallization is generally not applicable for this compound as it is obtained as a liquid. rsc.org
Considerations for Reaction Efficiency and Scalability in Laboratory Settings
Optimizing reaction efficiency and ensuring scalability are crucial for the practical synthesis of 1-bromo-4-(2,2-diethoxyethyl)benzene in a laboratory setting. Several factors must be considered to maximize yield and simplify the process for larger-scale preparations.
The choice of reagents and reaction conditions plays a significant role. The use of readily available and cost-effective materials like 4-bromophenol, potassium carbonate, and DMF contributes to the scalability of the synthesis. rsc.org Reaction yields of around 66% are reported, which are moderate and may be improved by optimizing parameters such as temperature, reaction time, and stoichiometry of the reagents. rsc.org Ensuring the dryness of the solvent and the quality of the base can prevent side reactions and improve the efficiency of the phenoxide formation.
Elucidation of Reactivity and Mechanistic Pathways of 1 Bromo 4 2,2 Diethoxyethyl Benzene
Transformations Involving the Aryl Bromide Moiety
The aryl bromide portion of 1-Bromo-4-(2,2-diethoxyethyl)benzene is a focal point for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. These transformations are fundamental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and the aryl bromide in 1-Bromo-4-(2,2-diethoxyethyl)benzene serves as an excellent electrophilic partner in these transformations.
Several palladium-catalyzed cross-coupling reactions can be employed to functionalize the aryl bromide. These include the Suzuki, Heck, and Sonogashira reactions, each offering a unique method for carbon-carbon bond formation.
Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This method is widely used for the formation of biaryl structures. For a substrate like 1-Bromo-4-(2,2-diethoxyethyl)benzene, a Suzuki coupling with phenylboronic acid would yield 4-(2,2-diethoxyethyl)biphenyl. The reaction conditions are generally mild and tolerant of a wide range of functional groups, including the acetal (B89532) present in the molecule. nih.gov
Heck Reaction: The Heck reaction couples the aryl bromide with an alkene, such as styrene (B11656), to form a substituted alkene. nih.govorganic-chemistry.org This reaction is catalyzed by a palladium complex and requires a base. The product of the Heck reaction between 1-Bromo-4-(2,2-diethoxyethyl)benzene and styrene would be (E)-1-(4-(2,2-diethoxyethyl)phenyl)-2-phenylethene, a stilbene (B7821643) derivative. The stereoselectivity of the reaction typically favors the trans isomer. organic-chemistry.org
Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne, such as phenylacetylene (B144264). wikipedia.orglibretexts.orgresearchgate.netorganic-chemistry.org It is co-catalyzed by palladium and copper complexes and requires a base, often an amine. wikipedia.orglibretexts.orgorganic-chemistry.org The Sonogashira coupling of 1-Bromo-4-(2,2-diethoxyethyl)benzene with phenylacetylene would produce 1-(4-(2,2-diethoxyethyl)phenyl)-2-phenylethyne. wikipedia.orglibretexts.orgresearchgate.netorganic-chemistry.org
Table 1: Illustrative Examples of Transition Metal-Catalyzed Cross-Coupling Reactions with Aryl Bromides This table presents representative conditions for cross-coupling reactions of aryl bromides, analogous to the expected reactivity of 1-Bromo-4-(2,2-diethoxyethyl)benzene.
| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 70-80 | Good | mdpi.com |
| Heck Reaction | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | High | libretexts.org |
| Sonogashira Coupling | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | Room Temp - 50 | High | wikipedia.orglibretexts.org |
The choice of ligand in palladium-catalyzed cross-coupling reactions is crucial for the efficiency and selectivity of the transformation. Bulky and electron-rich phosphine (B1218219) ligands, such as those from the Buchwald and Hartwig groups, are often employed to enhance the rates of oxidative addition and reductive elimination, the key steps in the catalytic cycle. researchgate.net The use of N-heterocyclic carbene (NHC) ligands has also been shown to be effective. The stability and activity of the palladium catalyst, and thus the catalyst turnover number, are highly dependent on the ligand sphere around the metal center.
Direct nucleophilic aromatic substitution (SNAr) on unactivated aryl bromides like 1-Bromo-4-(2,2-diethoxyethyl)benzene is generally difficult. However, under forcing conditions or with the use of strong bases, substitution can occur. One such pathway is the elimination-addition mechanism, which proceeds through a highly reactive benzyne (B1209423) intermediate. libretexts.org For example, reaction with sodium amide in liquid ammonia (B1221849) could potentially lead to the formation of 4-(2,2-diethoxyethyl)aniline. libretexts.org
Another important nucleophilic substitution is the Buchwald-Hartwig amination, a palladium-catalyzed reaction that couples aryl halides with amines. This reaction is a powerful tool for the formation of carbon-nitrogen bonds and would be applicable to 1-Bromo-4-(2,2-diethoxyethyl)benzene for the synthesis of various substituted anilines. researchgate.netchemrxiv.org
Table 2: Illustrative Example of Buchwald-Hartwig Amination of an Aryl Bromide This table presents representative conditions for the Buchwald-Hartwig amination, which would be applicable to 1-Bromo-4-(2,2-diethoxyethyl)benzene.
| Amine | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Secondary Amine | Pd(OAc)₂ | RuPhos | NaOtBu | Toluene | 110 | 50-99 | researchgate.net |
The aryl bromide can be removed through reductive dehalogenation. A common method for this transformation is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst and a hydrogen source, such as hydrogen gas or a transfer hydrogenation reagent like ammonium (B1175870) formate. This reaction would convert 1-Bromo-4-(2,2-diethoxyethyl)benzene to 1-(2,2-diethoxyethyl)benzene.
Cross-Coupling Reactions for Carbon-Carbon Bond Formation
Reactions of the Diethoxyethyl Acetal Group
The diethoxyethyl acetal group in 1-Bromo-4-(2,2-diethoxyethyl)benzene serves as a protected form of an aldehyde. Acetals are generally stable to basic and nucleophilic conditions, which allows for a wide range of reactions to be performed on the aryl bromide moiety without affecting the acetal. beilstein-journals.org
The primary reaction of the acetal group is its hydrolysis back to the corresponding aldehyde. This is typically achieved under acidic conditions, often with the use of aqueous acid. beilstein-journals.org The hydrolysis of 1-Bromo-4-(2,2-diethoxyethyl)benzene would yield 4-bromophenylacetaldehyde. The ease of this deprotection makes the starting material a useful synthon for this aldehyde.
Table 3: General Conditions for Acetal Hydrolysis This table outlines typical conditions for the deprotection of acetals, which is the primary reaction of the diethoxyethyl group in 1-Bromo-4-(2,2-diethoxyethyl)benzene.
| Reagent | Solvent | Temperature | Product |
|---|---|---|---|
| Aqueous HCl or H₂SO₄ | THF, Acetone, or Water | Room Temp to Reflux | Aldehyde |
| p-Toluenesulfonic acid | Acetone/Water | Room Temp to Reflux | Aldehyde |
Controlled Hydrolysis to Aldehyde Derivatives
The diethyl acetal group in 1-bromo-4-(2,2-diethoxyethyl)benzene is a protecting group for the corresponding aldehyde, 4-bromophenylacetaldehyde. This protection strategy is crucial in multi-step syntheses where the aldehyde functionality would be incompatible with certain reagents or conditions. The aldehyde can be readily regenerated through controlled hydrolysis, a reaction that is typically catalyzed by acid.
The hydrolysis of acetals in the presence of an acid is a well-established and reversible process. chemistrysteps.comorgoreview.comorganicchemistrytutor.commasterorganicchemistry.comyoutube.com The generally accepted mechanism for the acid-catalyzed hydrolysis of 1-bromo-4-(2,2-diethoxyethyl)benzene to 4-bromophenylacetaldehyde and ethanol (B145695) proceeds through several key steps. chemistrysteps.comorgoreview.com
The reaction is initiated by the protonation of one of the ethoxy oxygen atoms by an acid catalyst, such as hydronium ion (H₃O⁺), converting the ethoxy group into a good leaving group (ethanol). chemistrysteps.com The departure of ethanol is assisted by the lone pair of electrons on the adjacent oxygen atom, leading to the formation of a resonance-stabilized oxonium ion intermediate. researchgate.net This intermediate is then attacked by a water molecule, which acts as a nucleophile. pearson.com Subsequent deprotonation of the resulting intermediate by a water molecule or another base yields a hemiacetal. pearson.com
The process is repeated for the second ethoxy group: the hydroxyl group of the hemiacetal is protonated, followed by the elimination of a second molecule of ethanol to form a protonated aldehyde. chemistrysteps.com Finally, deprotonation of this species yields the parent aldehyde, 4-bromophenylacetaldehyde, and regenerates the acid catalyst. chemistrysteps.com To drive the equilibrium towards the hydrolysis products, an excess of water is typically employed in the reaction mixture. masterorganicchemistry.com
The bromine atom at the para-position of the benzene (B151609) ring in 1-bromo-4-(2,2-diethoxyethyl)benzene is an electron-withdrawing group due to its inductive effect, which is expected to decrease the rate of hydrolysis compared to an unsubstituted phenylacetaldehyde (B1677652) diethyl acetal. The table below illustrates the expected relative hydrolysis rates for a series of para-substituted phenylacetaldehyde diethyl acetals based on the electronic effects of the substituents.
Table 1: Predicted Relative Rates of Hydrolysis for para-Substituted Phenylacetaldehyde Diethyl Acetals
| Substituent (X) | Electronic Effect | Predicted Relative Rate of Hydrolysis |
| -OCH₃ | Electron-Donating | Fastest |
| -CH₃ | Electron-Donating | Fast |
| -H | Neutral | Reference |
| -Br | Electron-Withdrawing | Slow |
| -NO₂ | Strongly Electron-Withdrawing | Slowest |
Acetals as Latent Functionalities in Multi-Component Reactions
Acetals can serve as stable precursors to aldehydes, making them valuable latent functionalities in multi-component reactions (MCRs). In MCRs, an in situ deprotection of the acetal can generate the aldehyde, which then participates in the reaction cascade. This strategy avoids the need to handle potentially unstable or reactive aldehydes.
A notable example of this is the use of acetals in the synthesis of quinolines, an important class of heterocyclic compounds. researchgate.net In a bismuth-catalyzed reaction, an acetal, an aromatic amine, and an alkyne can be combined in a one-pot synthesis to produce highly substituted quinolines. researchgate.net In this context, 1-bromo-4-(2,2-diethoxyethyl)benzene could theoretically be employed as the acetal component, which upon in situ hydrolysis would generate 4-bromophenylacetaldehyde. The aldehyde would then react with an aromatic amine to form an imine, which subsequently undergoes a Povarov-type reaction with an alkyne to construct the quinoline (B57606) scaffold. The bromo-substituent would remain on the final product, offering a handle for further synthetic transformations.
Intramolecular Cyclization Reactions and Ring Closures
The structure of 1-bromo-4-(2,2-diethoxyethyl)benzene contains the necessary components for intramolecular cyclization to form heterocyclic compounds, particularly benzofurans. nih.govrsc.orgscienceopen.com These reactions typically involve the generation of a reactive intermediate that facilitates the ring-closing step.
Benzofurans are a significant class of oxygen-containing heterocycles with diverse biological activities. rsc.orgscienceopen.com The synthesis of benzofurans can be achieved through various strategies, including the intramolecular cyclization of appropriately substituted precursors. organic-chemistry.orgresearchgate.net While direct cyclization of 1-bromo-4-(2,2-diethoxyethyl)benzene is not a standard method, it can be envisioned as a precursor for such a transformation. For instance, after hydrolysis to the aldehyde, subsequent chemical manipulation could lead to a species primed for cyclization.
A more direct, albeit hypothetical, pathway could involve a palladium-catalyzed intramolecular coupling. Such reactions are known to form heterocyclic systems by coupling an aryl halide with a tethered nucleophile or unsaturated group. nih.govnih.gov In the case of 1-bromo-4-(2,2-diethoxyethyl)benzene, a palladium catalyst could oxidatively add to the carbon-bromine bond. If the acetal were to be converted into a suitable nucleophile, such as an enol ether, an intramolecular cyclization could ensue.
Acid-mediated cyclization is a common strategy for the synthesis of heterocyclic compounds. researchgate.net For a molecule like 1-bromo-4-(2,2-diethoxyethyl)benzene, an acid-catalyzed intramolecular cyclization to a benzofuran (B130515) derivative would likely require prior modification. A plausible synthetic route would involve the hydrolysis of the acetal to 4-bromophenylacetaldehyde. This aldehyde could then be converted to an α-phenoxy ketone through reaction with a phenoxide. The resulting intermediate could then undergo an acid-catalyzed cyclodehydration to furnish a benzofuran ring. researchgate.net
Alternatively, under strongly acidic conditions, a direct, albeit less common, cyclization pathway could be envisioned. This might proceed through the hydrolysis of the acetal to the aldehyde, followed by an intramolecular electrophilic aromatic substitution if a suitable activating group were present on the ring. However, the bromo-substituent is deactivating, making this pathway less likely without further functionalization.
Formation of Heterocyclic Compounds (e.g., Benzofurans)
Regioselectivity and Diastereoselectivity in Cyclization
While specific studies on the cyclization of 1-bromo-4-(2,2-diethoxyethyl)benzene are not extensively documented, its structural motifs suggest potential for intramolecular reactions, where regioselectivity and diastereoselectivity would be critical aspects. One of the most plausible cyclization strategies involves an intramolecular Heck reaction.
In a hypothetical intramolecular Heck reaction, the first step would be the oxidative addition of the aryl bromide to a palladium(0) catalyst. The resulting arylpalladium(II) complex can then undergo an intramolecular carbopalladation across a double bond. For this to occur with 1-bromo-4-(2,2-diethoxyethyl)benzene, the acetal would first need to be converted to an alkene, for instance, through a Wittig-type reaction or elimination after conversion to a suitable leaving group.
Assuming the formation of a pendant alkene, the regioselectivity of the cyclization would be governed by Baldwin's rules. A 5-exo-trig cyclization to form a five-membered ring or a 6-endo-trig cyclization to form a six-membered ring would be the two likely pathways. Typically, 5-exo cyclizations are kinetically favored over 6-endo cyclizations.
The diastereoselectivity of such a cyclization would be influenced by the steric environment of the transition state and the nature of the ligands on the palladium catalyst. Chiral ligands can be employed to induce enantioselectivity, leading to the preferential formation of one enantiomer of the cyclized product.
Another potential cyclization pathway involves the in-situ generation of an aldehyde from the acetal, followed by a Prins-type or Friedel-Crafts-type intramolecular reaction. For example, treatment with a Lewis acid could promote the formation of an oxocarbenium ion, which could then be attacked by the aromatic ring. The regioselectivity of this intramolecular Friedel-Crafts alkylation would be directed by the activating nature of the alkyl group on the benzene ring, favoring cyclization at the ortho position to the ethyl chain.
Table 1: Potential Regio- and Diastereoselective Cyclization Products of 1-Bromo-4-(2,2-diethoxyethyl)benzene Derivatives
| Precursor Moiety | Reaction Type | Potential Product(s) | Expected Regioselectivity | Potential for Diastereocontrol |
| Pendant Alkene | Intramolecular Heck | Substituted Indane | 5-exo-trig favored | High with chiral ligands |
| In-situ Aldehyde | Prins/Friedel-Crafts | Substituted Tetralone | Ortho-cyclization | Moderate to high depending on catalyst |
Mechanism-Based Optimization of Cyclization Pathways
The optimization of these hypothetical cyclization pathways would rely on a thorough understanding of their reaction mechanisms.
Table 2: Parameters for Optimization of a Hypothetical Intramolecular Heck Reaction
| Parameter | Rationale for Optimization | Typical Conditions/Reagents |
| Palladium Precatalyst | Affects catalyst activation and stability. | Pd(OAc)₂, Pd₂(dba)₃ |
| Ligand | Influences selectivity and reaction rate. | PPh₃, BINAP, PHOX |
| Base | Essential for catalyst regeneration. | K₂CO₃, Et₃N, NaOAc |
| Solvent | Affects solubility and catalyst stability. | DMF, Dioxane, Toluene |
| Temperature | Influences reaction kinetics. | 80-120 °C |
For Prins/Friedel-Crafts type cyclizations , the choice and strength of the Lewis acid are paramount. A strong Lewis acid is required to generate the carbocationic intermediate, but overly harsh conditions could lead to side reactions. The optimization would involve screening various Lewis acids (e.g., BF₃·OEt₂, TiCl₄, SnCl₄) and controlling the reaction temperature to favor the desired cyclization pathway over potential polymerization or decomposition.
Investigation of Novel Reaction Pathways and Domino Processes
The structure of 1-bromo-4-(2,2-diethoxyethyl)benzene is well-suited for the development of novel reaction pathways and domino processes, where multiple bond-forming events occur in a single synthetic operation.
A potential domino process could be initiated by a Heck reaction followed by a subsequent cyclization . For instance, an intermolecular Heck reaction with an alkene could introduce a new functional group, which then undergoes an intramolecular reaction. An example would be the reaction with an allylic alcohol. The initial Heck coupling would form a new C-C bond, and the newly introduced hydroxyl group could then participate in an intramolecular cyclization with the acetal moiety (after hydrolysis to the aldehyde).
Another conceived domino process involves a coupling reaction followed by an intramolecular condensation . For example, a Sonogashira coupling of the aryl bromide with a terminal alkyne bearing a nucleophilic group could be envisioned. The resulting product could then undergo an intramolecular addition of the nucleophile to the alkyne, triggered by a suitable catalyst or reaction conditions.
Furthermore, the generation of an organometallic intermediate from the aryl bromide, for instance via lithium-halogen exchange or Grignard reagent formation, opens up a plethora of possibilities. This intermediate could then react intramolecularly with the acetal group, potentially after conversion to a more reactive electrophile, leading to the formation of cyclic structures in a single pot.
These proposed pathways highlight the synthetic potential of 1-bromo-4-(2,2-diethoxyethyl)benzene as a versatile building block for the construction of complex molecular architectures through carefully designed reaction sequences.
Applications of 1 Bromo 4 2,2 Diethoxyethyl Benzene As a Versatile Building Block in Complex Organic Synthesis
Precursors for Substituted Aromatic Systems
The presence of a bromine atom on the benzene (B151609) ring makes 1-bromo-4-(2,2-diethoxyethyl)benzene an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex aromatic systems.
The Suzuki-Miyaura coupling is a prominent example where 1-bromo-4-(2,2-diethoxyethyl)benzene can be coupled with a wide range of organoboron compounds. This reaction facilitates the introduction of the 4-(2,2-diethoxyethyl)phenyl moiety onto other molecular frameworks. The general reaction scheme involves the palladium-catalyzed reaction of the aryl bromide with a boronic acid or ester in the presence of a base. This methodology is characterized by its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast library of boronic acids, allowing for the synthesis of a diverse array of biaryl and substituted aromatic compounds.
Similarly, the Heck reaction offers another avenue for the elaboration of 1-bromo-4-(2,2-diethoxyethyl)benzene. In this palladium-catalyzed reaction, the aryl bromide is coupled with an alkene to form a new carbon-carbon bond, leading to the formation of substituted styrenes and other vinylated aromatic compounds. The reaction typically proceeds with high stereoselectivity, favoring the formation of the trans-isomer.
The Sonogashira coupling, which involves the reaction of an aryl halide with a terminal alkyne, is also a powerful tool for extending the carbon framework of 1-bromo-4-(2,2-diethoxyethyl)benzene. This reaction, co-catalyzed by palladium and copper, provides a direct route to arylalkynes. These products are themselves versatile intermediates that can undergo further transformations, such as cycloadditions or reductions, to access more complex structures.
| Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Organoboronic acid/ester | Pd(0) catalyst, Base | Biaryls, Substituted benzenes |
| Heck Reaction | Alkene | Pd(0) catalyst, Base | Styrenes, Vinylated aromatics |
| Sonogashira Coupling | Terminal alkyne | Pd(0) catalyst, Cu(I) co-catalyst, Base | Arylalkynes |
Role in the Construction of Functionalized Heterocycles (e.g., Benzofurans, Imidazoles)
The dual functionality of 1-bromo-4-(2,2-diethoxyethyl)benzene makes it a particularly useful precursor for the synthesis of functionalized heterocyclic compounds. The general strategy involves an initial reaction at the aryl bromide site, followed by deprotection of the acetal (B89532) to the corresponding aldehyde, which then participates in a cyclization reaction to form the heterocyclic ring.
Benzofuran (B130515) Synthesis:
A common route to benzofurans involves the palladium-catalyzed coupling of an o-halophenol with an alkyne, followed by intramolecular cyclization. While 1-bromo-4-(2,2-diethoxyethyl)benzene does not possess a hydroxyl group, it can be readily converted to the corresponding phenol (B47542). This transformation can be achieved through various methods, such as the Buchwald-Hartwig amination followed by hydrolysis, or through a metal-halogen exchange followed by reaction with an oxygen electrophile. Once the phenolic precursor is obtained, it can undergo a palladium-catalyzed intramolecular cyclization.
Alternatively, a one-pot synthesis of benzofurans has been described involving the palladium-catalyzed enolate arylation of ketones with o-bromophenols. nih.gov This suggests a potential pathway where the bromo-acetal compound is first converted to the corresponding phenol, which could then react with a suitable ketone under palladium catalysis to form a benzofuran scaffold.
Imidazole (B134444) Synthesis:
The synthesis of imidazoles often involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or a primary amine. The acetal group in 1-bromo-4-(2,2-diethoxyethyl)benzene serves as a protected aldehyde. After an initial transformation at the aryl bromide position, for instance, a Suzuki coupling to introduce an aryl group, the acetal can be hydrolyzed under acidic conditions to reveal the aldehyde functionality. This aldehyde can then be used in a subsequent one-pot, multi-component reaction to construct the imidazole ring. For example, a mixture of a 2-bromoacetophenone, the aldehyde derived from our starting material, a primary amine, and ammonium (B1175870) acetate (B1210297) can be heated to yield highly substituted imidazoles. scielo.org.mx
Intermediate for Advanced Organic Scaffolds and Frameworks
The ability to sequentially modify the two reactive sites of 1-bromo-4-(2,2-diethoxyethyl)benzene allows for its use as a key intermediate in the construction of more complex and advanced organic scaffolds. The 4-(2,2-diethoxyethyl)phenyl moiety can be incorporated into larger molecular frameworks through the cross-coupling reactions mentioned earlier.
For instance, by employing di-boronic acids in Suzuki coupling reactions, it is possible to synthesize symmetrical and unsymmetrical terphenyls and other oligomeric aromatic structures. The acetal groups in these extended scaffolds can then be deprotected to aldehydes, providing reactive handles for further functionalization. These aldehydes can be converted into a variety of other functional groups, such as alcohols, carboxylic acids, or imines, or used in cyclization reactions to build fused ring systems. This step-wise approach is crucial for the controlled synthesis of complex, three-dimensional organic frameworks with well-defined architectures.
Application in Multi-Step Synthesis of Structurally Diverse Target Molecules
The strategic use of 1-bromo-4-(2,2-diethoxyethyl)benzene as an intermediate is evident in multi-step total synthesis. The protected aldehyde is stable to a wide range of reaction conditions that are typically employed to modify the aryl bromide, including many organometallic reactions. This orthogonality allows for the elaboration of one part of the molecule while preserving the latent aldehyde functionality for a later stage in the synthesis.
Advanced Spectroscopic Characterization and Structural Analysis Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy provides a detailed map of the atomic connectivity and chemical environment within a molecule. For 1-bromo-4-(2,2-diethoxyethyl)benzene, a combination of one-dimensional and two-dimensional NMR experiments offers a complete structural assignment.
High-Resolution ¹H NMR for Proton Environment Analysis
The ¹H NMR spectrum of 1-bromo-4-(2,2-diethoxyethyl)benzene reveals distinct signals for each unique proton environment. The aromatic region typically displays a characteristic AA'BB' splitting pattern for the para-substituted benzene (B151609) ring. The protons ortho to the bromine atom (H-2 and H-6) are expected to be deshielded compared to the protons meta to the bromine (H-3 and H-5), resulting in two distinct doublets.
The aliphatic region provides signals for the diethoxyethyl group. The methine proton of the acetal (B89532) group (-CH(OEt)₂) typically appears as a triplet, coupled to the adjacent methylene (B1212753) protons. The methylene protons of the ethyl groups (-OCH₂CH₃) present as a quartet, coupled to the neighboring methyl protons. The terminal methyl protons (-OCH₂CH₃) resonate as a triplet.
Table 1: Hypothetical ¹H NMR Data for 1-Bromo-4-(2,2-diethoxyethyl)benzene
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.45 | d | 2H | Ar-H (ortho to Br) |
| 7.10 | d | 2H | Ar-H (meta to Br) |
| 4.55 | t | 1H | -CH(OEt)₂ |
| 3.50 | q | 4H | -OCH₂CH₃ |
| 2.80 | d | 2H | Ar-CH₂- |
| 1.20 | t | 6H | -OCH₂CH₃ |
Note: This is a hypothetical data table based on typical chemical shifts for the functional groups present.
¹³C NMR for Carbon Skeleton Elucidation
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal. The aromatic region will show signals for the four different types of aromatic carbons. The carbon atom bearing the bromine (C-1) is significantly influenced by the halogen's electronegativity and isotopic abundance.
The aliphatic carbons of the diethoxyethyl substituent will also have characteristic chemical shifts. The acetal carbon (-CH(OEt)₂) is typically found in the range of 100-110 ppm. The methylene carbons of the ethoxy groups (-OCH₂CH₃) and the methylene carbon attached to the aromatic ring (Ar-CH₂-) will appear in the mid-range of the aliphatic region, while the methyl carbons (-OCH₂CH₃) will be the most upfield signals.
Table 2: Hypothetical ¹³C NMR Data for 1-Bromo-4-(2,2-diethoxyethyl)benzene
| Chemical Shift (δ, ppm) | Assignment |
| 138.5 | Ar-C (quaternary, attached to -CH₂-) |
| 131.5 | Ar-CH (meta to Br) |
| 130.0 | Ar-CH (ortho to Br) |
| 121.0 | Ar-C (quaternary, attached to Br) |
| 102.0 | -CH(OEt)₂ |
| 61.0 | -OCH₂CH₃ |
| 38.0 | Ar-CH₂- |
| 15.0 | -OCH₂CH₃ |
Note: This is a hypothetical data table based on typical chemical shifts for the functional groups present.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignment
Two-dimensional NMR techniques are crucial for confirming the connectivity of atoms within the molecule.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between coupled protons. For instance, cross-peaks would be observed between the aromatic protons on adjacent carbons, between the acetal methine proton and the adjacent methylene protons, and between the methylene and methyl protons of the ethoxy groups. This confirms the spin systems within the molecule.
HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would show a cross-peak between the ¹H signal of a specific proton and the ¹³C signal of the carbon to which it is attached. This allows for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. For example, correlations would be expected between the methylene protons (Ar-CH₂-) and the aromatic carbons, as well as the acetal carbon.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Product Analysis
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is ideal for assessing the purity of 1-bromo-4-(2,2-diethoxyethyl)benzene and for identifying any volatile impurities or byproducts from a reaction mixture. The retention time from the GC provides a characteristic identifier, while the mass spectrum of the eluting compound confirms its identity. The fragmentation pattern observed in the mass spectrum would be characteristic of the molecule's structure, showing losses of ethoxy groups and the bromo-benzyl moiety.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the exact molecular formula of the compound. For 1-bromo-4-(2,2-diethoxyethyl)benzene (C₁₂H₁₇BrO₂), the experimentally determined exact mass would be very close to the calculated theoretical mass, confirming the elemental composition. The presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion peak (M⁺ and M+2⁺ in an approximate 1:1 ratio).
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical technique utilized for the identification of functional groups within a molecule. The IR spectrum of 1-Bromo-4-(2,2-diethoxyethyl)benzene is characterized by a series of absorption bands that correspond to the vibrational frequencies of specific bonds within its structure. Analysis of these bands allows for the confirmation of the key functional moieties: the substituted benzene ring, the alkyl chains of the ethoxy groups, and the acetal functional group.
The presence of the 1,4-disubstituted (para) benzene ring is evidenced by characteristic C-H stretching vibrations of the aromatic ring, which typically appear in the region of 3100-3000 cm⁻¹. Aromatic C=C stretching vibrations give rise to several bands in the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene ring can often be determined by analyzing the strong C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ range. For a 1,4-disubstituted benzene, a strong band is expected in the 850-800 cm⁻¹ region. The C-Br stretching vibration is also a key diagnostic feature, typically observed as a strong absorption in the lower frequency region of the spectrum, generally between 600 and 500 cm⁻¹.
The aliphatic C-H bonds within the ethyl and ethoxy groups are identified by their stretching vibrations, which occur in the range of 3000-2850 cm⁻¹. These are typically strong and sharp absorptions.
A crucial aspect of the IR spectrum of 1-Bromo-4-(2,2-diethoxyethyl)benzene is the identification of the acetal group. Acetals are known to exhibit a series of strong C-O stretching bands in the "fingerprint" region of the spectrum, specifically between 1200 and 1020 cm⁻¹. blogspot.com Research on the infrared absorption of acetals indicates that the C-O-C-O-C linkage gives rise to multiple characteristic bands. researchgate.net Typically, four or five strong absorption bands can be observed in this region, which are a definitive indicator of the acetal functionality. blogspot.comresearchgate.net One of these bands, appearing around 1110 cm⁻¹, can be particularly useful in distinguishing acetals from ketals. researchgate.net
The following table summarizes the expected characteristic infrared absorption bands for 1-Bromo-4-(2,2-diethoxyethyl)benzene and the corresponding functional group assignments.
| Wavenumber Range (cm⁻¹) | Intensity | Functional Group Assignment | Vibrational Mode |
| 3100 - 3000 | Medium | Aromatic C-H | Stretching |
| 3000 - 2850 | Strong | Aliphatic C-H (in ethyl and ethoxy groups) | Stretching |
| 1600 - 1450 | Medium to Weak | Aromatic C=C | Stretching |
| 1200 - 1020 | Strong (multiple bands) | Acetal C-O | Stretching |
| 850 - 800 | Strong | Aromatic C-H (1,4-disubstitution) | Out-of-plane Bending |
| 600 - 500 | Strong | C-Br | Stretching |
Advanced Chromatographic Techniques for Analytical and Preparative Separations
Advanced chromatographic techniques are indispensable for both the purification (preparative) and analysis (analytical) of 1-Bromo-4-(2,2-diethoxyethyl)benzene. These methods exploit differences in the physicochemical properties of the compound and any impurities to achieve separation.
Preparative Separations:
For the purification of 1-Bromo-4-(2,2-diethoxyethyl)benzene on a larger scale, preparative column chromatography is a commonly employed technique. This method involves the use of a solid stationary phase, typically silica (B1680970) gel, packed into a column. The crude compound is loaded onto the top of the column and eluted with a suitable mobile phase. The choice of mobile phase is critical for achieving good separation. A common approach for compounds of similar polarity is to use a mixture of a non-polar solvent, such as hexane, and a more polar solvent, like ethyl acetate (B1210297). The polarity of the mobile phase is optimized through preliminary analysis using thin-layer chromatography (TLC). By gradually increasing the polarity of the eluent (gradient elution), different components of the mixture can be selectively eluted from the column, allowing for the isolation of pure 1-Bromo-4-(2,2-diethoxyethyl)benzene.
Analytical Separations:
For the analysis of the purity of 1-Bromo-4-(2,2-diethoxyethyl)benzene and for monitoring reaction progress, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the preferred methods.
High-Performance Liquid Chromatography (HPLC):
Reversed-phase HPLC is particularly well-suited for the analysis of aromatic compounds like 1-Bromo-4-(2,2-diethoxyethyl)benzene. In this technique, a non-polar stationary phase (e.g., C8 or C18 bonded silica) is used with a polar mobile phase. A typical mobile phase would be a mixture of acetonitrile (B52724) and water. A significant consideration for the HPLC analysis of acetals is their potential for hydrolysis under acidic conditions, which can be present due to the nature of the silica support of the stationary phase. To circumvent this, it has been demonstrated that the addition of a small concentration of a basic modifier, such as ammonia (B1221849) or triethylamine, to the mobile phase can effectively inhibit the hydrolysis of the acetal group on the column. This ensures the integrity of the analyte during the analysis. Detection is commonly achieved using a UV detector, as the benzene ring in the molecule absorbs strongly in the UV region.
Gas Chromatography (GC):
Gas chromatography is another powerful analytical technique that can be used for the separation and analysis of volatile compounds like 1-Bromo-4-(2,2-diethoxyethyl)benzene. In GC, the compound is vaporized and transported by an inert carrier gas (the mobile phase) through a column containing a stationary phase. The separation is based on the differential partitioning of the compound between the gas and stationary phases. The choice of the stationary phase is crucial and typically involves a non-polar or medium-polarity column. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection, with GC-MS providing both quantitative data and structural information.
The following table outlines typical conditions for the analytical and preparative separation of 1-Bromo-4-(2,2-diethoxyethyl)benzene based on common practices for similar compounds.
| Technique | Stationary Phase | Mobile Phase/Eluent | Detection Method | Purpose |
| Preparative Column Chromatography | Silica Gel | Hexane/Ethyl Acetate (gradient) | Thin-Layer Chromatography (TLC) | Purification |
| Analytical HPLC | C8 or C18 reversed-phase | Acetonitrile/Water with a basic modifier (e.g., triethylamine) | UV-Vis Detector | Purity analysis, reaction monitoring |
| Analytical GC | Non-polar or medium-polarity capillary column | Inert gas (e.g., Helium, Nitrogen) | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | Purity analysis, identification of volatile impurities |
Computational and Theoretical Investigations of 1 Bromo 4 2,2 Diethoxyethyl Benzene and Its Reactions
Quantum Chemical Calculations (e.g., Density Functional Theory)
Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic structure of many-body systems. nih.gov It has proven to be a reliable and efficient approach for predicting various molecular properties of organic compounds.
Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest energy, known as the equilibrium geometry. cnr.it For a flexible molecule like 1-Bromo-4-(2,2-diethoxyethyl)benzene, which has rotatable bonds in its diethoxyethyl group, multiple energy minima corresponding to different conformers may exist.
Conformational analysis using DFT can identify the most stable conformers and the energy barriers between them. This information is crucial for understanding the molecule's behavior in different environments. The process involves systematically rotating the flexible bonds and calculating the energy of each resulting conformation to map out the potential energy surface.
Table 1: Hypothetical Optimized Geometric Parameters for the Most Stable Conformer of 1-Bromo-4-(2,2-diethoxyethyl)benzene (Calculated at the B3LYP/6-311++G(d,p) level)
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-Br | 1.91 Å |
| C-C (aromatic) | 1.39 - 1.40 Å | |
| C-C (ethyl) | 1.53 - 1.54 Å | |
| C-O | 1.43 Å | |
| Bond Angle | C-C-Br | 119.8° |
| C-C-C (aromatic) | 119.5 - 120.5° | |
| Dihedral Angle | C-C-C-O | Variable (defines conformation) |
Note: The data in this table is hypothetical and serves as an illustrative example of the output of a DFT geometry optimization.
The electronic structure of a molecule dictates its chemical reactivity. Frontier Molecular Orbital (FMO) theory simplifies the picture by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.org The energy and shape of these orbitals are key indicators of a molecule's ability to donate or accept electrons.
For 1-Bromo-4-(2,2-diethoxyethyl)benzene, the HOMO is expected to be localized primarily on the electron-rich benzene (B151609) ring, while the LUMO would likely have significant contributions from the antibonding orbitals of the carbon-bromine bond. The energy gap between the HOMO and LUMO is an important parameter that relates to the molecule's kinetic stability and electronic excitation properties. acs.org
Table 2: Hypothetical Frontier Molecular Orbital Energies for 1-Bromo-4-(2,2-diethoxyethyl)benzene
| Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -0.8 |
| HOMO-LUMO Gap | 5.7 |
Note: These values are illustrative and would be determined through DFT calculations.
Computational methods can be used to model the step-by-step mechanism of chemical reactions involving 1-Bromo-4-(2,2-diethoxyethyl)benzene. This involves identifying the reactants, products, and any intermediates, as well as the transition states that connect them. The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is crucial for calculating the reaction's activation energy and rate. beilstein-journals.org
For example, in a nucleophilic aromatic substitution reaction, DFT could be used to model the approach of the nucleophile, the formation of the Meisenheimer complex (intermediate), and the departure of the bromide leaving group.
Prediction of Spectroscopic Parameters via Computational Methods
DFT calculations can accurately predict various spectroscopic properties, which is invaluable for interpreting experimental spectra and confirming the structure of synthesized compounds.
NMR Spectroscopy: Theoretical calculations of nuclear magnetic shielding tensors can be converted into chemical shifts (δ). nih.gov By calculating the 1H and 13C chemical shifts for a proposed structure and comparing them to the experimental NMR spectra, one can confirm the molecular structure. This is particularly useful for assigning signals in complex spectra. wisc.edu
IR Spectroscopy: The vibrational frequencies of a molecule can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These frequencies correspond to the absorption bands in an infrared (IR) spectrum. researchgate.net Comparing the calculated and experimental IR spectra can help to identify the functional groups present in the molecule and confirm its identity.
Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data for a Related Compound, 1-bromo-4-(3,7-dimethyloctyl)benzene
| 13C NMR Chemical Shift (ppm) | Calculated | Experimental |
| C-Br | 120.1 | 119.9 |
| Aromatic CH | 131.5, 130.3 | 131.3, 130.1 |
| IR Vibrational Frequency (cm-1) | Calculated | Experimental |
| C-H stretch (aromatic) | 3060 | 3065 |
| C-Br stretch | 620 | 618 |
Source: Adapted from studies on analogous compounds. researchgate.net
Computational Insights into Catalytic Mechanisms and Selectivity
1-Bromo-4-(2,2-diethoxyethyl)benzene is a potential substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. Computational studies can provide detailed insights into the mechanisms of these catalytic cycles. acs.org
For instance, in a Heck reaction, DFT can be used to model the key steps:
Oxidative addition: The insertion of the palladium(0) catalyst into the carbon-bromine bond. libretexts.org
Olefin insertion: The coordination and subsequent insertion of an alkene into the Pd-C bond.
β-hydride elimination: The formation of the product and regeneration of the palladium catalyst. liverpool.ac.uk
These calculations can help to understand the factors that control the reaction's efficiency and selectivity, and can aid in the design of more effective catalysts.
Theoretical Studies of Non-Linear Optical (NLO) Properties of Derivatives
Organic molecules with large non-linear optical (NLO) properties are of interest for applications in optoelectronics and photonics. researchgate.net The NLO response of a molecule is related to its ability to be polarized by an external electric field. Computational methods, particularly DFT, can be used to calculate the key parameters that determine a molecule's NLO properties, such as the first hyperpolarizability (β). bohrium.com
By computationally designing derivatives of 1-Bromo-4-(2,2-diethoxyethyl)benzene with different electron-donating and electron-withdrawing groups, it is possible to screen for candidates with enhanced NLO properties. The introduction of a strong electron-donating group (e.g., -NH2) and a strong electron-withdrawing group (e.g., -NO2) on the benzene ring, creating a "push-pull" system, is a common strategy to increase the first hyperpolarizability.
Table 4: Hypothetical Calculated First Hyperpolarizability (β) for Derivatives of 1-Bromo-4-(2,2-diethoxyethyl)benzene
| Derivative | Substituent at position 4 | First Hyperpolarizability (β) (a.u.) |
| 1 | -H | Low |
| 2 | -NH2 | Moderate |
| 3 | -NO2 | Moderate |
| 4 | -NH2 (donor) and -NO2 (acceptor) | High |
Note: This table illustrates the expected trend in NLO properties based on the electronic nature of the substituents. Actual values would be obtained from quantum chemical calculations.
Emerging Research Frontiers and Future Outlook for 1 Bromo 4 2,2 Diethoxyethyl Benzene Chemistry
Development of Sustainable and Green Synthesis Protocols
The traditional synthesis of aryl bromides often involves the use of hazardous reagents like elemental bromine and harsh reaction conditions, leading to the generation of significant waste. beilstein-journals.orgnih.gov The development of sustainable and green synthesis protocols for 1-Bromo-4-(2,2-diethoxyethyl)benzene is a critical research area, aligning with the principles of green chemistry which advocate for waste prevention, atom economy, and the use of safer chemicals and solvents. digitellinc.comacsgcipr.org
Future research in this area will likely focus on several key strategies. One promising approach is the use of greener brominating agents. rsc.org For instance, methods utilizing alkali metal bromides in conjunction with an oxidant, or enzymatic bromination, could offer milder and more selective alternatives to traditional methods. Another avenue of exploration is the use of alternative energy sources, such as microwave irradiation or mechanochemistry, to accelerate reaction rates and reduce energy consumption. Furthermore, the development of catalytic bromination methods, employing catalysts that can be recycled and reused, will be instrumental in enhancing the sustainability of the synthesis of 1-Bromo-4-(2,2-diethoxyethyl)benzene. rsc.org
The synthesis of 1-Bromo-4-(2,2-diethoxyethyl)benzene can be envisioned through a green chemistry lens by starting from commercially available 4-ethylphenol. The ethyl group can be oxidized to an acetaldehyde (B116499) moiety, which is then protected as a diethyl acetal (B89532). The final step would involve a regioselective bromination of the aromatic ring. Each of these steps can be optimized for sustainability. For example, the oxidation could be carried out using a green oxidant like hydrogen peroxide with a suitable catalyst, and the bromination could employ a solid-supported brominating agent to facilitate catalyst recovery and minimize waste.
Table 1: Comparison of Potential Green Bromination Methods for 1-Bromo-4-(2,2-diethoxyethyl)benzene
| Method | Brominating Agent | Catalyst/Conditions | Advantages | Potential Challenges |
| Oxidative Bromination | NaBr/H₂O₂ | Vanadium-based catalysts | Uses inexpensive and safe reagents; water is the only byproduct. | Catalyst leaching and deactivation. |
| Electrochemical Bromination | KBr | Undivided cell, carbon electrodes | Avoids the use of chemical oxidants; precise control over reaction. | Requires specialized equipment; potential for side reactions. |
| Enzymatic Bromination | KBr/H₂O₂ | Bromoperoxidase enzymes | High regioselectivity and mild reaction conditions. | Enzyme stability and cost; limited substrate scope. |
| Photocatalytic Bromination | CBr₄ | Visible light photocatalyst | Utilizes light energy; mild and selective. | Catalyst cost and stability; potential for radical side reactions. |
Exploration of Asymmetric Catalysis in its Transformations
The introduction of chirality is a cornerstone of modern drug discovery and materials science. The bromine atom in 1-Bromo-4-(2,2-diethoxyethyl)benzene serves as a versatile handle for a variety of cross-coupling reactions, which can be rendered asymmetric through the use of chiral catalysts. researchgate.netbeilstein-journals.org The exploration of asymmetric catalysis in the transformations of this compound is a frontier with immense potential for the synthesis of novel, enantioenriched molecules.
One of the most promising avenues is the use of palladium-catalyzed asymmetric cross-coupling reactions. For instance, asymmetric Suzuki-Miyaura or Negishi couplings could be employed to introduce chiral substituents at the 4-position of the benzene (B151609) ring. The choice of chiral ligand is crucial for achieving high enantioselectivity, and a wide array of phosphine- and N-heterocyclic carbene-based ligands could be screened for this purpose. Another area of interest is the asymmetric functionalization of the acetal group. While the diethyl acetal is generally considered a protecting group, its hydrolysis to the corresponding aldehyde would open the door to a vast range of asymmetric transformations, such as enantioselective additions of organometallic reagents or asymmetric aldol (B89426) reactions.
Future research will likely focus on the development of novel chiral catalysts that are specifically tailored for substrates like 1-Bromo-4-(2,2-diethoxyethyl)benzene. This could involve the design of ligands that can interact with both the aryl bromide and the diethoxyethyl moieties, thereby exerting greater stereocontrol. The ultimate goal is to develop a toolbox of asymmetric transformations that can be used to synthesize a diverse library of chiral compounds from this versatile starting material.
Table 2: Potential Asymmetric Transformations of 1-Bromo-4-(2,2-diethoxyethyl)benzene Derivatives
| Reaction Type | Substrate | Chiral Catalyst | Potential Product |
| Asymmetric Suzuki-Miyaura Coupling | 1-Bromo-4-(2,2-diethoxyethyl)benzene | Chiral Phosphine-Pd Complex | Chiral biaryl compounds |
| Asymmetric Heck Reaction | 1-Bromo-4-(2,2-diethoxyethyl)benzene | Chiral Bisoxazoline-Pd Complex | Chiral styrenyl derivatives |
| Asymmetric Sonogashira Coupling | 1-Bromo-4-(2,2-diethoxyethyl)benzene | Chiral Ligand-Cu/Pd Complex | Chiral aryl alkynes |
| Asymmetric Nucleophilic Addition | 4-(2,2-diethoxyethyl)benzaldehyde | Chiral Organocatalyst | Chiral secondary alcohols |
Integration into Flow Chemistry and Automated Synthesis Systems
Flow chemistry has emerged as a powerful technology for the synthesis of organic molecules, offering numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and high-throughput screening. amt.ukrsc.orgvapourtec.com The integration of the synthesis and transformations of 1-Bromo-4-(2,2-diethoxyethyl)benzene into flow chemistry and automated systems represents a significant step towards more efficient and scalable chemical manufacturing.
A key advantage of flow chemistry is the ability to handle hazardous reagents and reactions with greater safety. For example, bromination reactions, which are often exothermic and can involve the use of corrosive reagents, can be performed more safely in a continuous flow reactor where the reaction volume is small and the temperature can be precisely controlled. rsc.org Furthermore, flow chemistry allows for the seamless integration of multiple reaction steps into a continuous sequence, a concept known as "telescoped synthesis." youtube.com This could be applied to the synthesis of 1-Bromo-4-(2,2-diethoxyethyl)benzene by combining the protection of the aldehyde, the bromination of the aromatic ring, and a subsequent cross-coupling reaction into a single, uninterrupted process.
Automated synthesis systems, which often utilize flow chemistry principles, can be employed to rapidly explore the reaction space for the transformations of 1-Bromo-4-(2,2-diethoxyethyl)benzene. By systematically varying reaction parameters such as temperature, residence time, and catalyst loading, these systems can quickly identify the optimal conditions for a given transformation. This high-throughput approach can significantly accelerate the discovery of new reactions and the development of efficient synthetic routes to valuable target molecules.
Table 3: Potential Advantages of Flow Chemistry for the Synthesis and Transformation of 1-Bromo-4-(2,2-diethoxyethyl)benzene
| Feature | Advantage |
| Enhanced Safety | Small reaction volumes and precise temperature control minimize risks associated with hazardous reagents and exothermic reactions. |
| Improved Efficiency | Enhanced heat and mass transfer lead to faster reaction rates and higher yields. |
| Scalability | Reactions can be easily scaled up by running the flow reactor for a longer period of time. |
| Automation | Integration with automated systems allows for high-throughput screening and optimization of reaction conditions. |
| Telescoped Synthesis | Multiple reaction steps can be combined into a continuous sequence, reducing manual handling and purification steps. |
Discovery of Novel Reactivity Patterns and Unprecedented Applications
The unique combination of a bromoarene and a diethyl acetal in 1-Bromo-4-(2,2-diethoxyethyl)benzene provides a platform for the discovery of novel reactivity patterns and unprecedented applications. While the individual reactivities of these functional groups are well-established, their interplay within the same molecule could lead to new and unexpected transformations.
The bromine atom can participate in a wide range of reactions beyond traditional cross-coupling, including metal-halogen exchange to form organometallic reagents, and radical reactions. The diethyl acetal, while primarily a protecting group, can also exhibit its own reactivity under specific conditions. For example, it could participate in intramolecular cyclization reactions or be used as a precursor for the in situ generation of a reactive aldehyde.
A particularly exciting area for future research is the development of one-pot reactions that involve the simultaneous or sequential transformation of both the bromoarene and the acetal functionalities. For instance, a reaction sequence could be designed where the bromine atom is first used to introduce a new functional group via a cross-coupling reaction, and then the acetal is deprotected and the resulting aldehyde is used in a subsequent transformation, all in a single reaction vessel. The discovery of such novel reactivity patterns would not only expand the synthetic utility of 1-Bromo-4-(2,2-diethoxyethyl)benzene but also lead to the development of new and efficient methods for the synthesis of complex molecules.
Table 4: Potential Novel Reactions and Applications of 1-Bromo-4-(2,2-diethoxyethyl)benzene
| Reaction Class | Description | Potential Application |
| Domino Reactions | A multi-step reaction where subsequent transformations occur in a single pot without the need for intermediate purification. | Rapid construction of complex molecular scaffolds. |
| Intramolecular Cyclizations | Formation of a new ring by the reaction of the bromoarene with a functional group derived from the acetal. | Synthesis of novel heterocyclic compounds. |
| Dual Functionalization | Simultaneous or sequential reaction at both the bromoarene and the acetal positions. | Creation of multifunctional molecules with diverse properties. |
| In Situ Reagent Generation | Use of the acetal as a precursor for the controlled release of the corresponding aldehyde. | Enabling reactions that are sensitive to the presence of free aldehydes. |
Interdisciplinary Research Synergies in Materials Science and Chemical Biology at the Molecular Level
The versatility of 1-Bromo-4-(2,2-diethoxyethyl)benzene as a synthetic building block makes it an attractive candidate for interdisciplinary research, particularly at the interface of chemistry with materials science and chemical biology. The ability to introduce a wide range of functional groups through the bromoarene handle, combined with the latent aldehyde functionality of the acetal, provides a powerful platform for the design and synthesis of novel materials and biological probes.
In materials science, 1-Bromo-4-(2,2-diethoxyethyl)benzene could serve as a monomer for the synthesis of novel polymers with tailored properties. For example, polymerization through the bromoarene moiety could lead to the formation of conjugated polymers with interesting electronic and optical properties, which could find applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The acetal group could be deprotected after polymerization to provide reactive aldehyde functionalities along the polymer backbone, which could be used for post-polymerization modification to further tune the material's properties.
In chemical biology, 1-Bromo-4-(2,2-diethoxyethyl)benzene could be used as a scaffold for the development of novel bioconjugation reagents and chemical probes. The bromoarene can be functionalized with a variety of reporter groups, such as fluorophores or affinity tags, while the acetal-protected aldehyde can be used for covalent modification of biomolecules. For example, after deprotection, the aldehyde can react with amino groups on proteins to form Schiff bases, which can be subsequently reduced to form stable secondary amine linkages. This would allow for the site-specific labeling of proteins for imaging or pull-down experiments.
The future of 1-Bromo-4-(2,2-diethoxyethyl)benzene chemistry lies in the exploration of these interdisciplinary synergies. By combining the principles of organic synthesis with the tools and techniques of materials science and chemical biology, researchers can unlock the full potential of this versatile molecule to create new materials and biological tools with unprecedented functionalities.
Table 5: Potential Interdisciplinary Applications of 1-Bromo-4-(2,2-diethoxyethyl)benzene
| Field | Application | Key Features Utilized |
| Materials Science | Synthesis of functional polymers for organic electronics. | Bromoarene for polymerization; acetal for post-polymerization modification. |
| Materials Science | Development of novel liquid crystals. | Anisotropic molecular shape after functionalization. |
| Chemical Biology | Design of bioconjugation reagents for protein labeling. | Bromoarene for attachment of reporter groups; acetal for covalent modification of biomolecules. |
| Chemical Biology | Synthesis of small molecule probes for studying biological processes. | Versatile scaffold for introducing diverse functional groups. |
| Medicinal Chemistry | A building block for the synthesis of bioactive molecules. | The bromoarene and the aldehyde can be elaborated into various pharmacophores. |
Q & A
Q. What are the established synthetic routes for 1-Bromo-4-(2,2-diethoxyethyl)benzene, and how can reaction conditions be optimized for yield?
Q. Which spectroscopic techniques are most effective for characterizing 1-Bromo-4-(2,2-diethoxyethyl)benzene?
- Methodological Answer: Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for confirming the diethoxyethyl group (δ 1.2–1.4 ppm for CH₃, δ 3.4–3.7 ppm for OCH₂) and aromatic protons (δ 6.8–7.3 ppm). Mass spectrometry (EI-MS) confirms the molecular ion peak at m/z 273 [M]⁺. Infrared spectroscopy (IR) identifies C-Br stretches (~550 cm⁻¹) and ether C-O bonds (~1100 cm⁻¹). X-ray crystallography resolves stereoelectronic effects in the solid state .
Advanced Research Questions
Q. How does the electronic structure of 1-Bromo-4-(2,2-diethoxyethyl)benzene influence its reactivity in cross-coupling reactions?
- Methodological Answer: The bromine atom acts as a leaving group, while the diethoxyethyl group donates electron density via resonance, slightly deactivating the aryl ring. Computational studies (DFT) reveal that the HOMO-LUMO gap (~4.2 eV) favors oxidative addition with Pd(0) catalysts. Substituent effects can be modeled using software like Gaussian09 to predict regioselectivity in Suzuki or Heck reactions .
Q. What experimental strategies mitigate conflicting reports on the biological activity of structurally similar brominated aromatics?
Q. Can computational tools predict degradation pathways of this compound under environmental conditions?
- Methodological Answer: Molecular dynamics (MD) simulations and QSAR models predict hydrolysis of the diethoxyethyl group in aqueous environments (t₁/₂ ~120 h at pH 7). Advanced tools like EPI Suite estimate biodegradation probability (0.1–0.3), suggesting persistence in soil. Experimental validation via HPLC-MS identifies primary degradation products, including 4-bromophenol and diethylene glycol .
Contradiction Analysis
Q. Why do synthetic yields vary significantly across studies despite similar methodologies?
- Methodological Answer: Yield discrepancies (e.g., 65% vs. 85%) often stem from trace moisture in solvents or impurities in starting materials. Karl Fischer titration ensures anhydrous conditions (<50 ppm H₂O). Purity checks via GC-MS for precursors (≥98%) and rigorous exclusion of oxygen (Schlenk techniques) improve reproducibility. Contradictory data in older studies may reflect outdated catalytic systems (e.g., PdCl₂ vs. Pd₂(dba)₃) .
Key Research Tools and Databases
- Retrosynthesis Planning: REAXYS, Pistachio .
- Toxicity Prediction: EPA DSSTox .
- Spectroscopic Libraries: PubChem, NIST Chemistry WebBook .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
